Cariprazine hydrochloride Cariprazine hydrochloride Cariprazine hydrochloride is a hydrochloride obtained by combining cariprazine with one molar equivalent of hydrochloric acid. Used for treatment of schizophrenia and bipolar disorder. It has a role as a second generation antipsychotic, a dopamine agonist and a serotonergic antagonist. It contains a cariprazine(1+).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0001694
InChI: InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H
SMILES: CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl
Molecular Formula: C21H33Cl3N4O
Molecular Weight: 463.9 g/mol

Cariprazine hydrochloride

CAS No.:

Cat. No.: VC0001694

Molecular Formula: C21H33Cl3N4O

Molecular Weight: 463.9 g/mol

* For research use only. Not for human or veterinary use.

Cariprazine hydrochloride -

Molecular Formula C21H33Cl3N4O
Molecular Weight 463.9 g/mol
IUPAC Name 3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride
Standard InChI InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H
Standard InChI Key GPPJWWMREQHLQT-UHFFFAOYSA-N
SMILES CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl
Canonical SMILES CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl

Chemical Structure and Physicochemical Properties

Cariprazine hydrochloride (C₂₁H₃₃Cl₃N₄O) is a small molecule with a molecular weight of 463.9 g/mol . The compound consists of a piperazine core substituted with a 2,3-dichlorophenyl group and a trans-cyclohexylurea moiety (Fig. 1). The hydrochloride salt enhances solubility, with aqueous solubility varying from 3.25 mg/mL at pH 1 to 0.001 mg/mL at pH 7 . This pH-dependent solubility profile classifies it as a Biopharmaceutics Classification System (BCS) Class 2 compound, where dissolution rate limits absorption .

Table 1: Key Physicochemical Characteristics

PropertyValue
Molecular FormulaC₂₁H₃₃Cl₃N₄O
Molecular Weight463.9 g/mol
Solubility (pH 1)3.25 mg/mL
Solubility (pH 6)0.02 mg/mL
logP (Predicted)4.56
Protein Binding>97%

The structural configuration confers high affinity for dopamine D₃ receptors (Ki = 0.085 nM) over D₂ receptors (Ki = 0.49 nM), a critical factor in its therapeutic profile .

Cariprazine hydrochloride functions as a partial agonist at dopamine D₃/D₂ and serotonin 5-HT₁A receptors, with antagonist activity at 5-HT₂A/2B receptors . Its 10-fold selectivity for D₃ over D₂ receptors distinguishes it from other antipsychotics like aripiprazole, which show D₂ preference .

Dopaminergic Activity

  • D₃ Receptor Partial Agonism: Preferentially modulates mesolimbic and mesocortical pathways, implicated in cognitive and negative symptoms .

  • D₂ Receptor Modulation: At clinical doses (1.5–6 mg/day), achieves 63–79% striatal D₂ receptor occupancy, balancing antipsychotic efficacy with motor side effect risks .

Serotonergic Interactions

  • 5-HT₁A partial agonism enhances prefrontal dopamine release, potentially ameliorating cognitive deficits .

  • 5-HT₂A antagonism may reduce extrapyramidal symptoms and improve negative symptom response .

In Vivo Neurochemical Effects
Microdialysis studies in rats demonstrate cariprazine’s ability to reverse phencyclidine-induced cortical dopamine deficits (40–80% restoration in medial prefrontal cortex) . Comparatively, aripiprazole showed limited efficacy in this region, highlighting cariprazine’s unique D₃-mediated cortical activity .

Pharmacokinetics and Metabolism

Cariprazine exhibits complex pharmacokinetics due to extensive metabolism into two active metabolites: desmethylcariprazine (DCAR) and didesmethylcariprazine (DDCAR) .

Table 2: Pharmacokinetic Parameters

ParameterCariprazineDCARDDCAR
Half-life (Days)2–42–42–3
Tₘₐₓ (Hours)3–66–88–12
Protein Binding>99%>99%>99%
CYP Involvement3A4 > 2D6

After multiple dosing, DDCAR constitutes ~70% of total active moieties due to accumulation . The long half-life necessitates 1–2 weeks to reach steady state and 4–6 weeks for complete washout .

Clinical Applications and Efficacy

Schizophrenia

Four randomized controlled trials (N=2,348) established cariprazine’s efficacy:

  • 3 mg/day reduced PANSS scores by 20.3 vs. 12.1 for placebo (p<0.001)

  • Effect size for negative symptoms: 0.45–0.61, superior to risperidone in post-hoc analyses

Bipolar Disorder

  • Manic episodes: YMRS reduction 14.5 vs. 8.2 (placebo) at 3 weeks

  • Bipolar depression: MADRS improvement 4.2 points over placebo (p=0.003)

Adjunctive MDD Treatment

A 6-week trial demonstrated:

  • 54% response rate vs. 35% placebo (NNT=6)

  • Remission rates: 33% vs. 20%

EventCariprazine (%)Placebo (%)
Akathisia15.34.2
Insomnia12.18.7
Nausea9.84.5
Constipation7.23.1

Notable safety characteristics:

  • Metabolic Effects: ≤1.5 kg weight gain over 48 weeks vs. 4–5 kg for olanzapine

  • Prolactin: Neutral effect, unlike risperidone (+15.7 ng/mL)

  • QTc Prolongation: Δ1.3 ms at 12 mg (vs. 5–10 ms threshold)

Emerging Research and Future Directions

Cognitive Symptom Management

A 26-week trial in predominant negative symptoms (N=460) showed:

  • SANS improvement: -10.4 vs. -6.5 (p=0.002)

  • Neurocognitive battery composite: +0.31 vs. +0.12 (p=0.04)

Personalized Dosing Strategies

Pharmacogenomic studies identify:

  • CYP3A5*3/*3 genotype associated with 2.3-fold higher AUC

  • CYP2D6 poor metabolizers require 25% dose reduction

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator